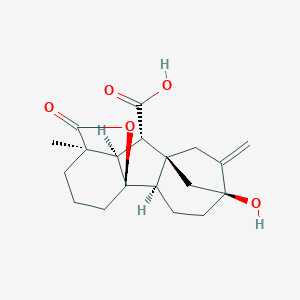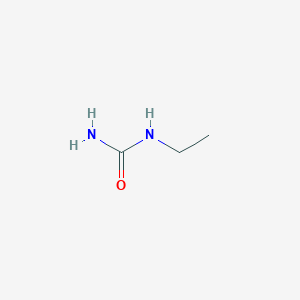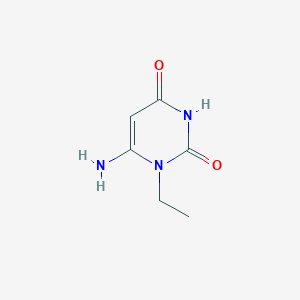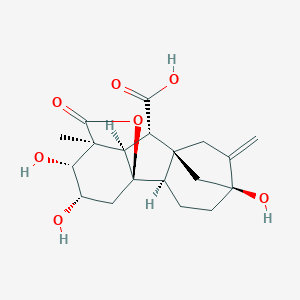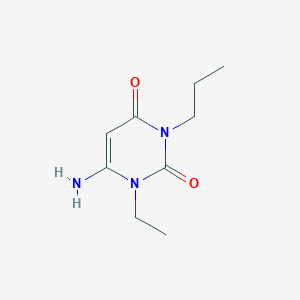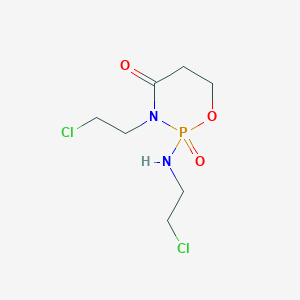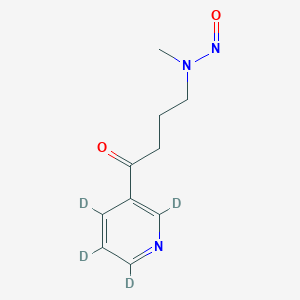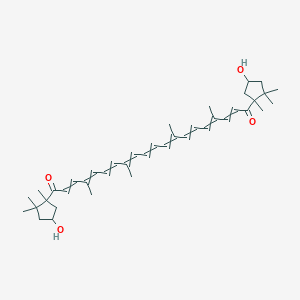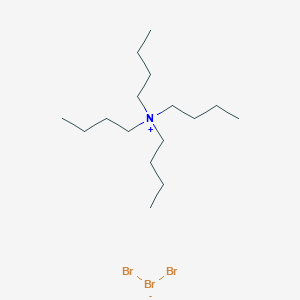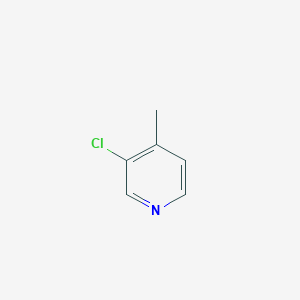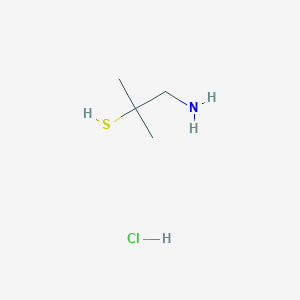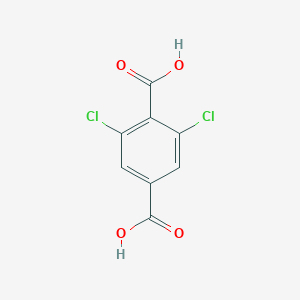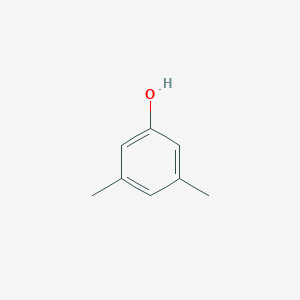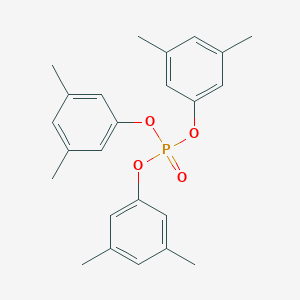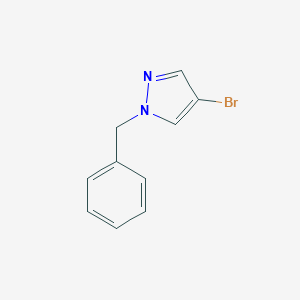
1-benzyl-4-bromo-1H-pyrazole
Overview
Description
1-Benzyl-4-bromo-1H-pyrazole is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 . It is a solid substance at room temperature . This compound can be used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as histamine and histidine .
Molecular Structure Analysis
The molecular structure of 1-benzyl-4-bromo-1H-pyrazole consists of a pyrazole ring attached to a benzyl group and a bromine atom . The InChI code for this compound is 1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .
Physical And Chemical Properties Analysis
1-Benzyl-4-bromo-1H-pyrazole is a solid at room temperature . It has a molecular weight of 237.1 . The compound is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Antioxidant and Anti-inflammatory Activity : Derivatives of 1H-pyrazole, specifically 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have shown significant antioxidant and anti-inflammatory activities, comparable to diclofenac sodium, a standard anti-inflammatory drug (Sudha, Subbaiah, & Mahalakshmi, 2021).
Catalysis Applications : Rhodium(I) and iridium(I) complexes containing mixed pyrazolyl-1,2,3-triazolyl ligands, which include 1H-pyrazole derivatives, have shown potential as catalysts for hydroamination, relevant in chemical synthesis (Hua, Vuong, Bhadbhade, & Messerle, 2012).
High-Yield Synthesis Strategy : A practical approach for preparing 4-(substituted benzyl)-3-(2,3,4,6-tetra-O-acyl--D-glucopyranosyloxy)-1H-pyrazole derivatives has been developed, which is significant for synthesizing high-yield compounds (Kobayashi, Isawa, Sonehara, Kubota, & Ozawa, 2016).
Analgesic and Anti-inflammatory Properties : N-Substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have shown analgesic, hypotensive, bradycardiac, and antiinflammatory properties, indicating potential therapeutic applications (Bondavalli et al., 1988).
Synthesis of Disubstituted Pyrazoles : Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole allows for the synthesis of stable 4-bromo-3-substituted pyrazoles, which are important in chemical syntheses (Heinisch, Holzer, & Pock, 1990).
Antimicrobial and Antioxidant Potential : 1-Phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives have shown promise as antimicrobial and antioxidant compounds, which could be relevant for therapeutic applications (Chennapragada & Palagummi, 2018).
NMR Study : A study of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles using NMR spectroscopy provided insights into the chemical properties of these compounds, including the shielding effect on the pyrazole C-4 atom (Holzer & Gruber, 1995).
Anticancer Potential : New pyrazole derivatives have been synthesized and evaluated for their anticancer effects, with some showing promising potential as cell cycle inhibitors in human cancer cells (Nițulescu et al., 2015).
Tautomerism Studies : Research on the tautomerism of 4-bromo-1H-pyrazoles has revealed the dominance of the 3-bromo tautomer, which is important for understanding its chemical behavior (Trofimenko et al., 2007).
Drug Development for Alcoholism Treatment : Microwave irradiation has been shown to effectively produce 4-substituted pyrazole derivatives, which could be beneficial in the development of drugs for treating alcoholism and certain intoxications (Blanco, Claramunt, Escolástico, & Sanz, 2006).
Safety And Hazards
1-Benzyl-4-bromo-1H-pyrazole is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
1-benzyl-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTAXFTZNKXHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388129 | |
| Record name | 1-benzyl-4-bromo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-bromo-1H-pyrazole | |
CAS RN |
50877-41-3 | |
| Record name | 1-benzyl-4-bromo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


